

Application Notes and Protocols: Hdac6-IN-41 in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Hdac6-IN-41*

Cat. No.: *B12372660*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a predominantly cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2] Its unique substrate specificity, targeting non-histone proteins like α -tubulin and cortactin, makes it a significant target in drug discovery, particularly in oncology and neurodegenerative diseases.[1][3] **Hdac6-IN-41** is a potent and selective fluorescent inhibitor designed for the visualization and study of HDAC6 in cellular environments. Its intrinsic fluorescence allows for direct imaging of the enzyme's localization and dynamics without the need for secondary detection methods like immunofluorescence, offering a more convenient and less time-consuming approach for live-cell imaging.[4]

These application notes provide a comprehensive overview of the use of **Hdac6-IN-41** in fluorescence microscopy, including detailed protocols for cellular imaging and data on its inhibitory activity.

Quantitative Data

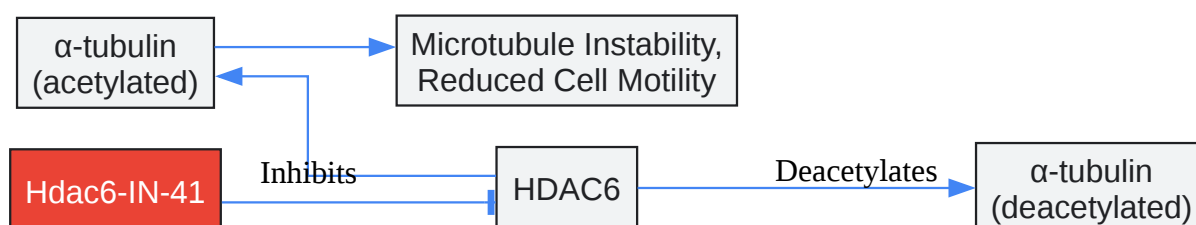
The selectivity of an HDAC inhibitor is crucial for targeted studies. The following table summarizes the inhibitory activity of various HDAC inhibitors against a panel of HDAC isoforms, providing a benchmark for assessing the selectivity profile of compounds like **Hdac6-IN-41**.

Compound	HDAC1 IC50 (μM)	HDAC2 IC50 (μM)	HDAC6 IC50 (μM)	Reference
Tracer 4	>10	>10	0.018	[5]
Tracer 5	>10	>10	0.0091	[5]
Vorinostat	0.086	0.22	0.034	[5]
Ricolinostat	0.22	0.28	0.005	[5]
Tubastatin A	1.9	1.8	0.004	[5]

Signaling Pathways and Experimental Workflow

HDAC6 Deacetylation of α -tubulin

HDAC6 is the major deacetylase of α -tubulin.[6] Inhibition of HDAC6 leads to hyperacetylation of α -tubulin, which affects microtubule dynamics and cell motility. This mechanism is a key target for cancer therapy.

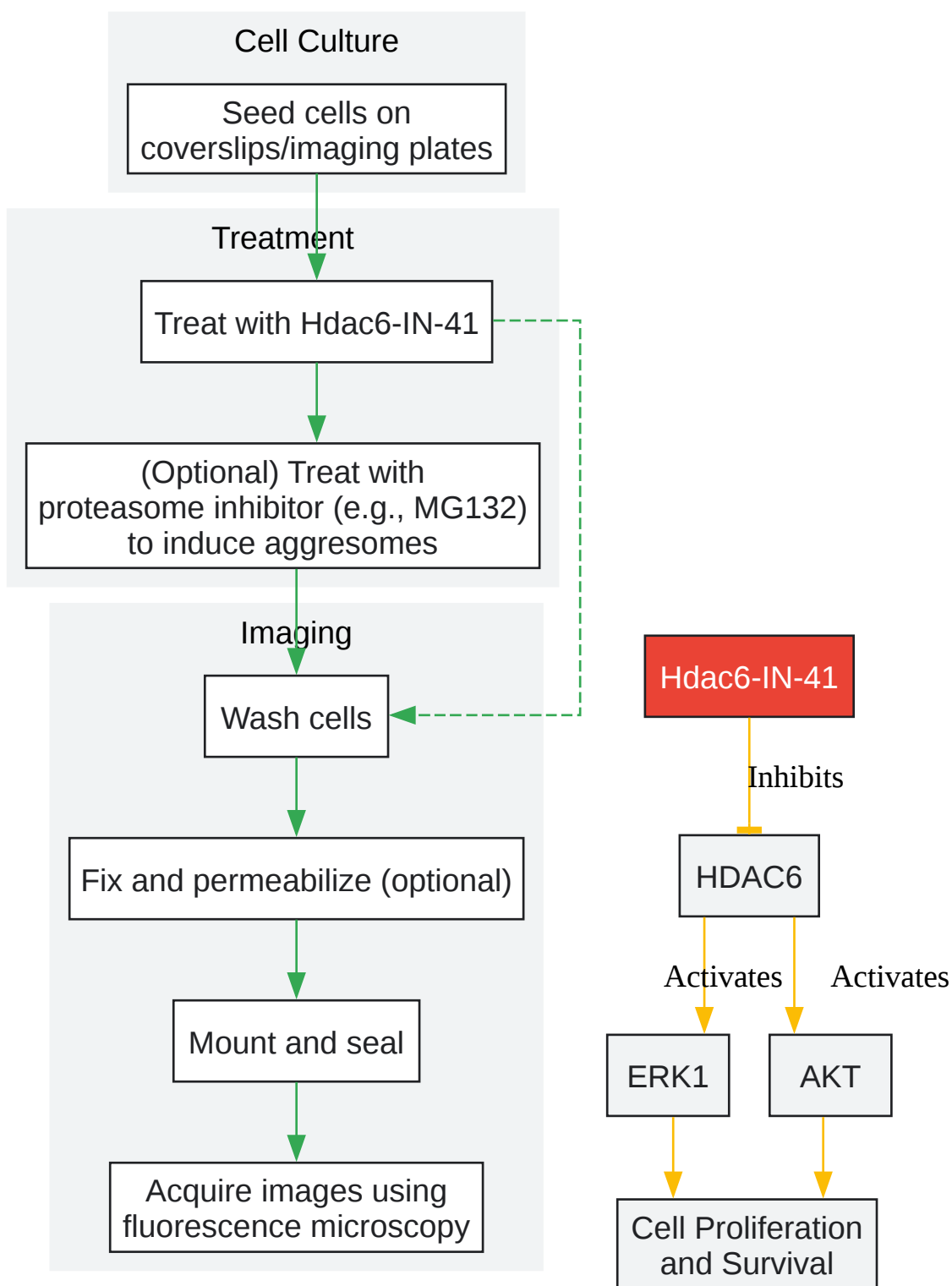


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Caption: HDAC6 deacetylates α -tubulin, regulating microtubule dynamics.

Experimental Workflow for Cellular Imaging

The following diagram outlines the general workflow for visualizing intracellular HDAC6 using a fluorescent inhibitor like **Hdac6-IN-41**.



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